2-(4-ethoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(4-ethoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzothiazole ring, which is known for its biological activity, and an ethoxyphenoxy group, which can influence its chemical properties and reactivity. The combination of these functional groups makes this compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be attached through a nucleophilic substitution reaction where 4-ethoxyphenol reacts with an appropriate halogenated acetamide precursor.
Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with the ethoxyphenoxy acetamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-ethoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The benzothiazole ring is known for its bioactivity, and modifications can enhance or alter these effects.
Medicine
In medicinal chemistry, this compound could be explored for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The benzothiazole ring might bind to metal ions or proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenoxy)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of both the ethoxyphenoxy and methoxybenzothiazole groups in 2-(4-ethoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide makes it unique. These groups can influence the compound’s solubility, reactivity, and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-23-12-4-6-13(7-5-12)24-11-17(21)20-18-19-15-9-8-14(22-2)10-16(15)25-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIYASWUXLADBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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